 
            | REACTION_CXSMILES | Cl.C([C:4]([C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1)=[C:5]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)[OH:6])#N.Br.FC1C=CC(CC(O)=O)=CC=1>>[F:19][C:16]1[CH:17]=[CH:18][C:13]([CH2:4][C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[O:6])=[CH:14][CH:15]=1 |f:0.1| | 
| Name | 
                                                                                    
                                                                                                                                                                            2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethen-1-ol hydrochloride                                                                                                                                                                     | 
| Quantity | 
                                                                                    40.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl.C(#N)C(=C(O)C1=CC=NC=C1)C1=CC=C(C=C1)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Br                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC1=CC=C(C=C1)CC(=O)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The reaction mixture was cooled in an ice bath                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                was filtered off                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with dist                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The precipitate was filtered off                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with dist                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                water and dried over P2O5 in vacuo                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    FC1=CC=C(C=C1)CC(=O)C1=CC=NC=C1                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |